(S)-HexylHIBO (CAS 334887-48-8) is the highly purified, active S-enantiomer of hexylhomoibotenic acid, functioning as a potent, competitive antagonist at Group I metabotropic glutamate receptors (mGluR1 and mGluR5). In neuropharmacological procurement, it is prioritized over broad-spectrum glutamate antagonists and shorter-chain HIBO analogs due to its complete lack of ionotropic (AMPA/kainate) receptor activity. By isolating Group I mGluR inhibition without triggering AMPA-mediated excitotoxicity, (S)-HexylHIBO serves as a critical baseline material for studying hypothalamic-pituitary-adrenal (HPA) axis stress responses, seizure models, and synaptic plasticity [1].
Substituting (S)-HexylHIBO with racemic HexylHIBO, shorter-chain analogs (e.g., Butyl-HIBO), or non-selective antagonists (e.g., MCPG) fundamentally compromises assay integrity. Racemic mixtures require higher dosing concentrations to achieve equivalent receptor blockade, introducing unnecessary solvent load and potential off-target binding from the inactive R-enantiomer [1]. Furthermore, substituting with shorter-chain HIBO analogs introduces confounding AMPA receptor agonism, which actively induces convulsions in vivo rather than suppressing them. Conversely, longer-chain analogs like Heptyl-HIBO lose mGluR5 affinity entirely, failing to replicate the dual mGluR1/5 antagonism required for broad Group I pathway inhibition and functional anticonvulsant efficacy[1]. Finally, broad-spectrum antagonists like MCPG paradoxically increase spontaneous excitatory postsynaptic currents (sEPSCs) by blocking pre-synaptic Group II/III autoreceptors, whereas (S)-HexylHIBO accurately isolates postsynaptic Group I depression [2].
(S)-HexylHIBO demonstrates significantly higher binding affinity for Group I mGluRs compared to the racemic mixture. Specifically, the pure S-enantiomer exhibits Kb values of 30 μM and 61 μM at mGlu1a and mGlu5a, respectively. In contrast, racemic HexylHIBO requires substantially higher concentrations (Kb = 140 μM and 110 μM) to achieve equivalent blockade [1]. Utilizing the pure S-enantiomer prevents assay noise and dilution effects caused by the inactive R-enantiomer.
| Evidence Dimension | Receptor Binding Affinity (Kb) |
| Target Compound Data | (S)-HexylHIBO: 30 μM (mGlu1a), 61 μM (mGlu5a) |
| Comparator Or Baseline | Racemic HexylHIBO: 140 μM (mGlu1a), 110 μM (mGlu5a) |
| Quantified Difference | 1.8x to 4.6x higher potency for the pure S-enantiomer |
| Conditions | In vitro competitive binding assays at cloned mGluR subtypes |
Procuring the pure S-enantiomer halves the required molar concentration in assays, minimizing solvent artifacts and ensuring high reproducibility.
Shorter-chain HIBO analogs, such as Butyl-HIBO and Pentyl-HIBO, retain moderate to weak agonistic activity at ionotropic AMPA receptors, which actively induces convulsions in vivo. By extending the alkyl chain to six carbons, (S)-HexylHIBO completely abolishes AMPA receptor affinity (IC50 > 100 μM) while maintaining Group I mGluR antagonism[1]. This structural optimization transitions the compound from a convulsant to a potent anticonvulsant.
| Evidence Dimension | AMPA Receptor Activity and In Vivo Phenotype |
| Target Compound Data | (S)-HexylHIBO: No AMPA activity (IC50 > 100 μM); Anticonvulsant |
| Comparator Or Baseline | Butyl-HIBO: Moderate AMPA activity; Convulsant |
| Quantified Difference | Complete loss of off-target ionotropic activity |
| Conditions | In vitro receptor binding and in vivo seizure induction models |
Ensures that researchers can cleanly isolate metabotropic pathways without confounding ionotropic excitotoxicity or triggering unwanted seizures in animal models.
While extending the alkyl chain eliminates AMPA activity, extending it too far compromises metabotropic target engagement. Heptyl-HIBO (7 carbons) loses mGluR5 affinity, becoming an mGluR1-selective antagonist, which results in a complete loss of anticonvulsant efficacy. (S)-HexylHIBO (6 carbons) represents the precise chain length required to retain potent antagonism at both mGluR1 and mGluR5 (Kb = 61 μM for mGlu5a), which is strictly required to suppress induced seizures [1].
| Evidence Dimension | mGluR5 Affinity and Anticonvulsant Efficacy |
| Target Compound Data | (S)-HexylHIBO: Retains mGluR5 antagonism; Active anticonvulsant |
| Comparator Or Baseline | Heptyl-HIBO: Lacks mGluR5 antagonism; Inactive against seizures |
| Quantified Difference | Critical retention of mGluR5 binding required for in vivo efficacy |
| Conditions | In vivo induced seizure models in mice |
Buyers requiring functional anticonvulsant modeling or dual Group I blockade must select the hexyl chain length to maintain mGluR5 engagement.
When evaluating spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons, broad-spectrum mGluR antagonists like MCPG paradoxically increase sEPSC amplitude by blocking presynaptic Group II/III autoreceptors. In contrast, targeted Group I antagonists like HexylHIBO selectively decrease sEPSC amplitude, accurately reflecting the blockade of postsynaptic Group I mGluRs without presynaptic interference [1].
| Evidence Dimension | Effect on sEPSC Amplitude |
| Target Compound Data | HexylHIBO: Decreases sEPSC amplitude (postsynaptic isolation) |
| Comparator Or Baseline | MCPG (General Antagonist): Increases sEPSC amplitude (presynaptic confounding) |
| Quantified Difference | Opposing electrophysiological outcomes based on receptor selectivity |
| Conditions | Whole-cell recordings from layer V pyramidal neurons in rat sensorimotor cortical slices |
Essential for electrophysiologists who need to isolate postsynaptic Group I mGluR functions without triggering compensatory presynaptic glutamate release.
Due to its complete lack of AMPA receptor agonism and retention of dual mGluR1/5 antagonism, (S)-HexylHIBO is a strictly indicated reagent for studying Group I mGluR-mediated seizure suppression. Unlike shorter-chain analogs that induce convulsions or longer-chain analogs that lose efficacy, (S)-HexylHIBO provides reliable, dose-dependent inhibition of NMDA-induced seizures in murine models [1].
In whole-cell patch-clamp recordings of pyramidal neurons, (S)-HexylHIBO is utilized to isolate postsynaptic Group I mGluR activity. Its high selectivity prevents the presynaptic autoreceptor blockade commonly seen with general antagonists like MCPG, ensuring accurate measurement of spontaneous excitatory postsynaptic currents (sEPSCs) without compensatory glutamate release artifacts[2].
The pure (S)-enantiomer provides necessary baseline stability for in vivo neuroendocrine studies, specifically for investigating how metabotropic glutamate signaling dampens the hypothalamic-pituitary-adrenal (HPA) axis. By utilizing the highly potent S-form, researchers can reliably potentiate plasma adrenocorticotropic hormone (ACTH) levels in restraint stress models while minimizing solvent volumes and off-target enantiomer effects [3].